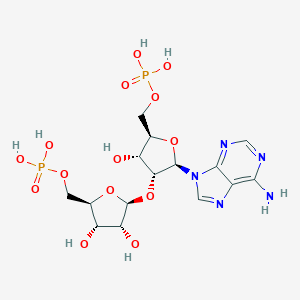
2-Hydroxy-4-methylbenzonitrile
概要
説明
2-Hydroxy-4-methylbenzonitrile is a chemical compound that is structurally related to various benzonitrile derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as 2-hydroxybenzonitriles and their derivatives have been the subject of research due to their potential applications in various fields, including pharmaceuticals, liquid crystals, and materials science .
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the formation of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, which are synthesized through a catalyst-free reaction in water . Another approach to synthesizing hydroxybenzonitrile derivatives is demonstrated by the development of a second-generation process for 3-ethyl-4-hydroxy-5-methylbenzonitrile, which involves a para-selective formylation followed by a transformation of the intermediate aldehyde into the nitrile using hydroxylamine-O-sulfonic acid (HOSA) . Additionally, a one-pot synthesis method for 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride has been optimized to achieve high yields and purity .
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 4-hydroxybenzoate, has been analyzed using single-crystal X-ray diffraction and Hirshfeld surface analysis to determine intermolecular interactions and crystal packing . Similarly, the structural changes of 2-hydroxybenzonitrile when converted into the corresponding oxyanion have been studied using IR spectra and computational methods, revealing significant changes in bond lengths and angles .
Chemical Reactions Analysis
Reactions involving hydroxybenzonitrile derivatives can be complex. For instance, the reaction of 2-hydroxy-3,4,5,6-tetramethylbenzonitrile with nitrogen dioxide leads to the formation of various nitrocyclohexenone derivatives, demonstrating the reactivity of the hydroxybenzonitrile moiety under oxidative conditions . The alkaline hydrolysis of 2-formylbenzonitrile and related compounds has also been studied, providing insights into the reaction mechanisms and kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzonitrile derivatives are influenced by their molecular structure. For example, the ester derivatives of 2-fluoro-4-hydroxybenzonitrile exhibit higher nematic-isotropic transition temperatures compared to their unsubstituted counterparts, indicating the impact of fluorine substitution on liquid-crystalline properties . The electronic properties of methyl 4-hydroxybenzoate have been analyzed using quantum mechanical methods, revealing a lower band gap value that correlates with its pharmaceutical activity .
科学的研究の応用
Anti-Hyperuricemic Effect
- Scientific Field : Pharmacology and Medicine .
- Summary of Application : 2-Hydroxy-4-methylbenzonitrile has been found to have an anti-hyperuricemic effect. It was tested on a hyperuricemic mouse model which was established using potassium oxonate and hypoxanthine .
- Methods of Application : The compound’s molecular docking score and xanthine oxidase (XOD) inhibition were first evaluated. Then, its anti-hyperuricemic effect, primary mechanisms, and general toxicity were examined on the hyperuricemic mouse model .
- Results or Outcomes : The compound demonstrated a remarkable anti-hyperuricemic effect which was near to that of the control drugs. It showed no negative effects on body weight growth and kidney function. Moreover, anti-inflammatory action was observed via spleen and thymus changes. Its anti-hyperuricemic mechanisms may be ascribed to its inhibition of XOD and its up-regulation of organic anion transporter 1 (OAT1) and down-regulation of glucose transporter 9 (GLUT9) .
Anti-Virulence Potential
- Scientific Field : Microbiology .
- Summary of Application : 2-Hydroxy-4-methylbenzonitrile has been found to have anti-virulence potential against methicillin-resistant Staphylococcus aureus (MRSA) and its clinical isolates .
- Methods of Application : The minimum inhibitory concentration of the compound was found to be 1024 μg/ml. The compound at sub-MIC (200 μg/ml) exhibited a profound staphyloxanthin inhibitory activity against MRSA and its clinical isolates .
- Results or Outcomes : Other virulences of MRSA such as lipase, nuclease, and hemolysin were also significantly inhibited upon treatment with the compound. The compound treatment sensitized the test pathogens and aided the functions of host immune responses. Transcriptomic analysis revealed that the compound targets the virulence regulatory genes such as sigB and saeS to attenuate the production of virulence arsenal in MRSA .
Safety And Hazards
特性
IUPAC Name |
2-hydroxy-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFLXCCXXVMUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559714 | |
| Record name | 2-Hydroxy-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methylbenzonitrile | |
CAS RN |
18495-14-2 | |
| Record name | 2-Hydroxy-4-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)



![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)




